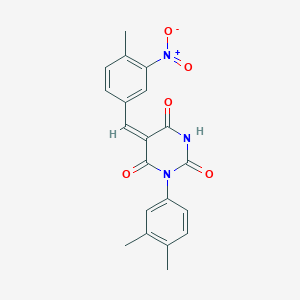![molecular formula C18H17NO3 B5339911 N-(tetrahydrofuran-2-ylmethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5339911.png)
N-(tetrahydrofuran-2-ylmethyl)naphtho[2,1-b]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tetrahydrofuran-2-ylmethyl)naphtho[2,1-b]furan-2-carboxamide, also known as THF-NF-α, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound has been found to exhibit promising biological activities, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)naphtho[2,1-b]furan-2-carboxamideα is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating the activity of certain enzymes and signaling pathways. For example, this compoundα has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
This compoundα has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. Additionally, this compoundα has been shown to have antimicrobial activity against several bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(tetrahydrofuran-2-ylmethyl)naphtho[2,1-b]furan-2-carboxamideα in lab experiments is its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory and anticancer properties, making it a promising candidate for drug development. However, one limitation is the complexity of the synthesis method, which may make it difficult to produce large quantities of the compound.
Zukünftige Richtungen
There are several future directions for the study of N-(tetrahydrofuran-2-ylmethyl)naphtho[2,1-b]furan-2-carboxamideα. One area of research could focus on the development of more efficient and scalable synthesis methods for the compound. Additionally, further studies could be conducted to elucidate the mechanism of action of this compoundα and to identify its molecular targets. Furthermore, the potential therapeutic applications of this compoundα could be explored in more detail, including its use as a treatment for inflammatory diseases and cancer.
Synthesemethoden
The synthesis of N-(tetrahydrofuran-2-ylmethyl)naphtho[2,1-b]furan-2-carboxamideα involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the synthesis of naphtho[2,1-b]furan-2-carboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with tetrahydrofuran-2-methanol in the presence of a base to yield this compoundα. The purity of the compound can be enhanced by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(tetrahydrofuran-2-ylmethyl)naphtho[2,1-b]furan-2-carboxamideα has been the subject of several scientific studies due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anticancer properties by inducing apoptosis in cancer cells. Additionally, this compoundα has been shown to have antimicrobial activity against several bacterial strains.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)benzo[e][1]benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(19-11-13-5-3-9-21-13)17-10-15-14-6-2-1-4-12(14)7-8-16(15)22-17/h1-2,4,6-8,10,13H,3,5,9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYFHMTVUPXHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(6-methyl-2-pyridinyl)methyl]methanamine](/img/structure/B5339831.png)
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5339850.png)
![N-[2-(2-furyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5339851.png)
![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-benzimidazole oxalate](/img/structure/B5339856.png)
![N,N-diethyl-2-[2-(3-methyl-1,2-benzisoxazol-5-yl)-1H-imidazol-1-yl]ethanamine](/img/structure/B5339872.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5339876.png)
![7-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5339884.png)
![2-{3-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-5-yl}phenyl acetate](/img/structure/B5339893.png)
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5339899.png)

![N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide](/img/structure/B5339915.png)
![N-[2-(butyrylamino)phenyl]-4-propoxybenzamide](/img/structure/B5339930.png)

![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5339937.png)